An In-depth Technical Guide to 2,2'-Dichlorobenzophenone: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,2'-Dichlorobenzophenone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-Dichlorobenzophenone, a halogenated aromatic ketone of significant interest in chemical synthesis and pharmaceutical development. This document details its chemical and physical properties, outlines established synthesis and analytical methodologies, and explores its applications and toxicological profile.
Core Chemical Identity and Properties
2,2'-Dichlorobenzophenone, with the CAS number 5293-97-0 , is a chlorinated derivative of benzophenone.[1] Its chemical structure features two chlorine atoms positioned on the ortho positions of the two phenyl rings. This substitution pattern significantly influences its chemical reactivity and physical characteristics.
Chemical and Physical Data
A summary of the key chemical and physical properties of 2,2'-Dichlorobenzophenone is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 5293-97-0 | [1] |
| Molecular Formula | C₁₃H₈Cl₂O | [1] |
| Molecular Weight | 251.10 g/mol | [1] |
| IUPAC Name | bis(2-chlorophenyl)methanone | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 48.0-54.0 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as hot acetone. |
Synthesis of 2,2'-Dichlorobenzophenone
The synthesis of 2,2'-Dichlorobenzophenone can be achieved through several established organic chemistry reactions. The two primary methods are Friedel-Crafts acylation and Ullmann condensation.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a widely used method for the synthesis of aryl ketones. In the context of 2,2'-Dichlorobenzophenone, this would typically involve the reaction of 2-chlorobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
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Reaction Setup: A reaction flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride and a solvent (e.g., nitrobenzene).
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Addition of Reactants: A solution of 2-chlorobenzoyl chloride in the solvent is added dropwise to the stirred suspension at a controlled temperature. Subsequently, chlorobenzene is added.
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Reaction: The reaction mixture is heated to the desired temperature (typically reflux) and maintained for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed with a dilute acid, a sodium bicarbonate solution, and brine.
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Purification: The organic solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 2,2'-Dichlorobenzophenone.
Note: The substitution pattern of the final product in Friedel-Crafts reactions can be influenced by the directing effects of the substituents on the aromatic rings.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be employed for the synthesis of diaryl ethers, thioethers, and in some cases, biaryls. A variation of this reaction can be adapted for the synthesis of diaryl ketones. This would involve the coupling of two molecules of an aryl halide in the presence of a copper catalyst and a carbonyl source.[3][4]
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Reaction Setup: A reaction vessel is charged with 2-chlorophenyl halide, a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide). A source of the carbonyl group is also included.
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Reaction: The mixture is heated to a high temperature (often exceeding 150 °C) under an inert atmosphere (e.g., nitrogen or argon) for an extended period.
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Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Analytical Methodologies
The purity and identity of 2,2'-Dichlorobenzophenone can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250 °C.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 50-500.
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Ion Source Temperature: 230 °C.
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Transfer Line Temperature: 280 °C.
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Note: The mass spectrum of 2,2'-Dichlorobenzophenone would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of chlorine and phenyl groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds.
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Instrumentation: An HPLC system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water.[5][6] For example, a mobile phase of methanol-water (75:25) can be used.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Applications in Research and Drug Development
Dichlorobenzophenone derivatives are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[7] Their halogenated phenyl rings provide reactive sites for further chemical modifications, such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the ketone group.
Pharmaceutical Intermediate
2,2'-Dichlorobenzophenone can serve as a precursor in the synthesis of more complex molecules with potential biological activity. The chlorine atoms can be displaced by various nucleophiles to introduce different functional groups, and the ketone can be modified to create chiral centers or other functionalities.
Toxicological Profile and Metabolism
The toxicological properties of 2,2'-Dichlorobenzophenone are not extensively documented in publicly available literature. However, information on related compounds such as benzophenone and other chlorinated aromatic compounds can provide some insights into its potential metabolic pathways and toxicity.
GHS Hazard Classification
According to aggregated GHS information, 2,2'-Dichlorobenzophenone is classified as follows:
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Skin Irritation: Category 2 (Causes skin irritation).[1]
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Eye Irritation: Category 2A (Causes serious eye irritation).[1]
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Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation).[1]
Predicted Metabolic Pathways
Based on the metabolism of benzophenone and chlorophenols, the metabolism of 2,2'-Dichlorobenzophenone in biological systems is anticipated to proceed through two main phases:
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Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions. The ketone group of 2,2'-Dichlorobenzophenone can be reduced to a secondary alcohol. Hydroxylation of the aromatic rings is also a possibility, catalyzed by cytochrome P450 enzymes.
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Phase II Metabolism: The metabolites from Phase I, particularly hydroxylated derivatives, can undergo conjugation reactions with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion from the body.
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 2,2'-Dichlorobenzophenone via Friedel-Crafts acylation.
Caption: General workflow for the synthesis of 2,2'-Dichlorobenzophenone.
Predicted Metabolic Pathway
The following diagram illustrates a predicted metabolic pathway for 2,2'-Dichlorobenzophenone based on the metabolism of related compounds.
Caption: Predicted metabolic pathway of 2,2'-Dichlorobenzophenone.
Analytical Workflow
This diagram outlines a typical workflow for the analysis of a 2,2'-Dichlorobenzophenone sample.
Caption: General analytical workflow for 2,2'-Dichlorobenzophenone.
References
- 1. 2,2'-Dichlorobenzophenone | C13H8Cl2O | CID 347097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Dichlorobenzophenone, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. helixchrom.com [helixchrom.com]
- 6. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
